molecular formula C20H16N2O2S B2956333 2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896618-81-8

2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

Cat. No. B2956333
CAS RN: 896618-81-8
M. Wt: 348.42
InChI Key: DMZGLMPCGZCRAS-UHFFFAOYSA-N
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Description

2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol, also known as TDB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDB is a small molecule that belongs to the family of Toll-like receptor (TLR) agonists and has been shown to activate immune responses in various cell types.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of pyrazolo[1,5-c][1,3]benzoxazines containing thiazolidin-4-one fragments, showing their potential for antitumor and anti-inflammatory activities. These compounds were synthesized through reactions that could involve similar structural motifs to the specified compound, indicating its utility in creating pharmacologically active agents (Horishny et al., 2020).

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, including structures possibly akin to the mentioned compound, have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities. These studies found compounds with significant antimicrobial activity against Staphylococcus aureus, as well as compounds with anti-inflammatory effects superior to diclofenac, a commonly used anti-inflammatory drug, and high antioxidant activity (Mandzyuk et al., 2020).

Molluscicidal Activity

Investigations into molluscicidal agents have led to the synthesis of new derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines, which show promising results against specific mollusc pests. This application suggests the compound's potential use in pest control and environmental management (Nawwar et al., 1993).

Material Science Applications

The compound also finds relevance in material science, specifically in the synthesis and characterization of novel benzoxazine monomers containing allyl groups. These monomers exhibit high performance as thermosets, displaying excellent thermomechanical properties and thermal stability, which could be beneficial for developing new materials with specific mechanical and thermal requirements (Agag & Takeichi, 2003).

Photophysical Properties and Luminescent Materials

The exploration of ESIPT (Excited-State Intramolecular Proton Transfer) inspired fluorescent derivatives, including benzimidazole, benzoxazole, and benzothiazole, suggests the importance of similar compounds in developing new luminescent materials. These materials can have applications ranging from bioimaging to sensing and lighting technologies (Padalkar et al., 2011).

properties

IUPAC Name

2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-18-7-3-1-5-14(18)16-11-17-15-6-2-4-8-19(15)24-20(22(17)21-16)13-9-10-25-12-13/h1-10,12,17,20,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZGLMPCGZCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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